Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16264412
InChI: InChI=1S/C18H17NO5/c1-11-8-16(20)14-9-12(22-2)4-6-15(14)19(11)10-13-5-7-17(24-13)18(21)23-3/h4-9H,10H2,1-3H3
SMILES:
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC16264412

Molecular Formula: C18H17NO5

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate -

Specification

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
IUPAC Name methyl 5-[(6-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C18H17NO5/c1-11-8-16(20)14-9-12(22-2)4-6-15(14)19(11)10-13-5-7-17(24-13)18(21)23-3/h4-9H,10H2,1-3H3
Standard InChI Key IOFOCAXIQGLMOW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)OC

Introduction

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are widely studied for their potential applications in medicinal chemistry, particularly due to their biological activity and structural versatility.

This article provides a detailed overview of the compound, including its chemical structure, synthesis, potential applications, and related research findings.

Synthesis

The synthesis of methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. While specific protocols for this compound are not directly available in the provided data, similar quinoline derivatives are synthesized using the following general steps:

  • Formation of the Quinoline Core:

    • Quinoline derivatives are often synthesized through Friedländer condensation or Skraup synthesis methods.

    • Substituents such as methoxy and methyl groups can be introduced via electrophilic substitution reactions.

  • Attachment of the Furan Ring:

    • The furan moiety is typically introduced through coupling reactions, such as Suzuki or Heck coupling.

  • Esterification:

    • A carboxylic acid functional group on the furan ring is converted into a methyl ester using reagents like methanol and acid catalysts.

Further optimization of reaction conditions ensures high yield and purity of the target compound.

Potential Applications

Quinoline derivatives, including methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, are extensively studied for their pharmacological properties:

  • Anticancer Activity:

    • Quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis .

  • Antimicrobial Properties:

    • The quinoline scaffold is known for its activity against bacterial and fungal pathogens due to its ability to disrupt microbial enzymes.

  • Anti-inflammatory Effects:

    • Some quinoline derivatives inhibit inflammatory mediators, making them candidates for treating autoimmune diseases.

  • Potential as Fluorescent Probes:

    • The aromatic system in quinolines enables their use in fluorescence-based imaging techniques.

Research Findings

Recent studies on similar compounds have highlighted their biological significance:

  • Anticancer Studies:

    • Derivatives with methoxy and ester functionalities showed promising IC50 values against HeLa and HCT116 cell lines .

    • Structural modifications on the quinoline core influence cytotoxicity significantly.

  • Structure–Activity Relationships (SAR):

    • Methoxy substitution enhances lipophilicity, improving cellular uptake.

    • The ester group contributes to metabolic stability and bioavailability .

  • Synthetic Challenges:

    • Achieving regioselectivity during substitution reactions remains a critical challenge in synthesizing complex quinoline derivatives.

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